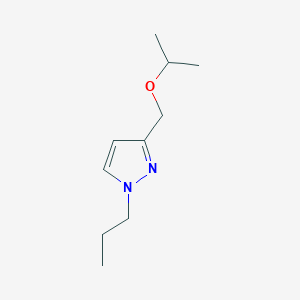![molecular formula C7H14ClNO2 B2849886 (1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride CAS No. 2287239-58-9](/img/structure/B2849886.png)
(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride, also known as baclofen, is a GABA-B receptor agonist that is commonly used as a muscle relaxant and antispasmodic agent. It was first synthesized in the 1960s and has since been widely used in clinical practice. However, recent scientific research has shown that baclofen has potential therapeutic applications beyond its traditional use.
Mecanismo De Acción
Baclofen acts as a GABA-B receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent muscle relaxation. It also has an inhibitory effect on the release of glutamate, which may contribute to its antispasmodic and analgesic effects.
Biochemical and Physiological Effects:
Baclofen has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, modulation of calcium channels, and reduction of glutamate release. It has also been shown to have an effect on the HPA axis and may modulate the release of stress hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Baclofen has several advantages for use in lab experiments, including its well-established safety profile and the availability of a wide range of doses. However, its effects may be dose-dependent, and it may not be suitable for all experimental models.
Direcciones Futuras
There are several potential future directions for research on (1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride, including its use in the treatment of anxiety disorders, chronic pain, and alcohol use disorder. It may also have potential applications in the treatment of other neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Baclofen can be synthesized using a variety of methods, including the reaction of 3-chloropropionic acid with piperidine, followed by reduction and cyclization. Another method involves the reaction of 3-bromopropionic acid with piperidine, followed by reduction and cyclization. The resulting product is then purified and converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
Baclofen has been studied extensively for its potential therapeutic applications in the treatment of alcohol use disorder, anxiety disorders, and spasticity associated with multiple sclerosis and spinal cord injury. It has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Propiedades
IUPAC Name |
(1S,2R,3S,5S,6R)-6-aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-1-4-3(5)2-6(9)7(4)10;/h3-7,9-10H,1-2,8H2;1H/t3-,4-,5+,6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPNUYMVQJGUCM-AMQAFNTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1N)CC(C2O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]1N)C[C@@H]([C@@H]2O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)


![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)




![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)

![3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849823.png)
![3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2849824.png)
![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)